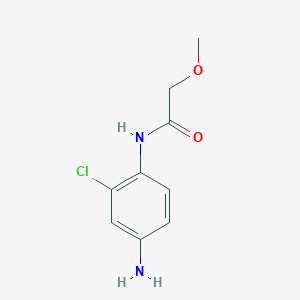

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

CAS No.: 926219-03-6

Cat. No.: VC2262325

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926219-03-6 |

|---|---|

| Molecular Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |

| Standard InChI | InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) |

| Standard InChI Key | HIHHVQJOCBFZIT-UHFFFAOYSA-N |

| SMILES | COCC(=O)NC1=C(C=C(C=C1)N)Cl |

| Canonical SMILES | COCC(=O)NC1=C(C=C(C=C1)N)Cl |

Introduction

Physicochemical Properties

The physicochemical properties of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide provide insight into its behavior in different environments and its potential applications. According to available data, the compound exhibits several noteworthy characteristics that define its physical and chemical nature.

Physical Properties

The reported physical properties of the compound include a density of 1.185 g/cm³, indicating it is denser than water . Its high boiling point of 288.813°C at 760 mmHg suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino and amide groups . The flash point is reported as 128.47°C, indicating moderate flammability hazards under elevated temperature conditions .

Table 1: Physical Properties of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

| Property | Reported Value | Unit |

|---|---|---|

| Molecular Weight | 194.23000 | g/mol |

| Density | 1.185 | g/cm³ |

| Boiling Point | 288.813 | °C at 760 mmHg |

| Flash Point | 128.47 | °C |

| Index of Refraction | 1.598 | - |

The compound has a Polar Surface Area (PSA) of 64.35 Ų, which provides an indication of its ability to permeate cell membranes . This moderate PSA value suggests potential for the compound to cross biological membranes, a property of interest for pharmaceutical applications.

Chemical Properties

The chemical properties of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide can be inferred from its functional groups. The LogP value of 1.81630 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for predicting the compound's distribution in biological systems and its potential interaction with various cellular components.

Table 2: Chemical Properties of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

| Property | Reported Value | Significance |

|---|---|---|

| LogP | 1.81630 | Moderate lipophilicity |

| PSA | 64.35000 Ų | Potential for membrane permeation |

| Exact Mass | 194.10600 | Important for analytical identification |

The presence of an amino group at the 4-position of the phenyl ring provides a nucleophilic site that can participate in various reactions, including nucleophilic substitutions, acylations, and condensations. The chlorine atom at the 2-position introduces an electron-withdrawing effect that influences the electronic distribution in the aromatic ring, potentially affecting the reactivity of the amino group.

Structural Comparison with Related Compounds

Comparing N-(4-amino-2-chlorophenyl)-2-methoxyacetamide with structurally related compounds provides valuable insights into how subtle structural variations affect physicochemical properties. Several related compounds appear in the search results, differing in the position of functional groups or the nature of substituents.

Positional Isomers

N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide (CAS 926265-38-5) is a positional isomer where the amino and chloro groups are at different positions on the phenyl ring . This compound has a molecular formula of C9H11ClN2O2 with a molecular weight of 214.65 g/mol . The different arrangement of substituents would likely affect the electronic distribution in the aromatic ring, potentially leading to different chemical reactivity.

Another relevant positional isomer is N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide, which exists as a hydrochloride salt (CAS 1609395-70-1) . In this compound, the amino group is at the 2-position and the chloro substituent is at the 4-position, creating a different electronic environment compared to our compound of interest.

Related Derivatives

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide (CAS 110506-34-8) represents a related compound where the chloro group is replaced by a methoxy group . This substitution changes the electronic properties of the molecule, as methoxy groups are electron-donating while chlorine atoms are electron-withdrawing. This difference would likely result in altered reactivity, especially at the amino group position.

Table 3: Comparison of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| N-(4-amino-2-chlorophenyl)-2-methoxyacetamide | 926271-83-2 | Reported as C10H14N2O2 | Reference compound |

| N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | 926265-38-5 | C9H11ClN2O2 | Amino at 3-position, Chloro at 4-position |

| N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride | 1609395-70-1 | C9H11ClN2O2.HCl | Amino at 2-position, Chloro at 4-position |

| N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide | 110506-34-8 | C10H14N2O3 | Methoxy instead of Chloro at 2-position |

These structural variations highlight the importance of substituent position and identity in determining the properties and potential applications of these compounds. The electronic effects of different substituents and their positions relative to each other significantly influence chemical reactivity, solubility, and potential biological activity.

Analytical Characterization Methods

Comprehensive analytical characterization of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide would involve multiple complementary techniques to confirm its structure, purity, and physicochemical properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary technique for structural elucidation. For this compound:

-

¹H NMR would show characteristic signals for the aromatic protons (likely in the 6.5-7.5 ppm range), the methoxy group protons (around 3.3-3.5 ppm), and the amide NH proton (typically 8-10 ppm)

-

¹³C NMR would provide information about the carbon skeleton, with the carbonyl carbon of the amide appearing around 165-175 ppm

Infrared (IR) spectroscopy would reveal characteristic absorption bands for:

-

Amide carbonyl stretching (approximately 1650-1690 cm⁻¹)

-

N-H stretching vibrations from both the amino and amide groups (3300-3500 cm⁻¹)

-

C-O stretching of the methoxy group (1050-1150 cm⁻¹)

-

C-Cl stretching (700-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the functional groups present in the molecule. The molecular ion peak would correspond to the molecular weight, and fragmentation patterns would include losses typical for amides, amino groups, and methoxy substituents.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with appropriate detectors would be useful for purity assessment and quantitative analysis. Reverse-phase HPLC would be particularly suitable given the compound's moderate polarity.

X-ray crystallography could provide definitive structural information if crystalline samples of the compound can be prepared, offering precise details about bond lengths, angles, and the three-dimensional arrangement of atoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume